Cas no 2097945-03-2 (1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide)

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a carboxamide functional group at the 7-position. Its structural framework is of interest in medicinal chemistry due to its potential as a versatile intermediate or pharmacophore in drug discovery. The presence of the carboxamide moiety enhances hydrogen-bonding interactions, which may improve binding affinity in biological systems. The dimethyl substitution at the 1- and 6-positions contributes to steric and electronic modulation, potentially influencing metabolic stability and solubility. This compound is suitable for further derivatization or as a scaffold in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or other targeted therapeutics.
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide structure
2097945-03-2 structure
Product name:1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
CAS No:2097945-03-2
MF:C8H10N4O
MW:178.191200733185
CID:5721482
PubChem ID:121215157

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026725741
    • 1,6-dimethylimidazo[1,2-b]pyrazole-7-carboxamide
    • F2198-8043
    • 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
    • 2097945-03-2
    • 1H-Imidazo[1,2-b]pyrazole-7-carboxamide, 1,6-dimethyl-
    • Inchi: 1S/C8H10N4O/c1-5-6(7(9)13)8-11(2)3-4-12(8)10-5/h3-4H,1-2H3,(H2,9,13)
    • InChI Key: IGYBXOFYYIKHRD-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=NN2C=CN(C)C2=1)N

Computed Properties

  • Exact Mass: 178.08546096g/mol
  • Monoisotopic Mass: 178.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.3Ų
  • XLogP3: -0.6

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • pka: 13.42±0.50(Predicted)

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-8043-0.25g
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097945-03-2 95%+
0.25g
$539.0 2023-09-06
TRC
D159641-100mg
1,6-dimethyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2097945-03-2
100mg
$ 135.00 2022-06-05
Life Chemicals
F2198-8043-0.5g
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097945-03-2 95%+
0.5g
$568.0 2023-09-06
Life Chemicals
F2198-8043-1g
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097945-03-2 95%+
1g
$598.0 2023-09-06
TRC
D159641-500mg
1,6-dimethyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2097945-03-2
500mg
$ 550.00 2022-06-05
Life Chemicals
F2198-8043-2.5g
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097945-03-2 95%+
2.5g
$1196.0 2023-09-06
Life Chemicals
F2198-8043-10g
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097945-03-2 95%+
10g
$2512.0 2023-09-06
Life Chemicals
F2198-8043-5g
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097945-03-2 95%+
5g
$1794.0 2023-09-06
TRC
D159641-1g
1,6-dimethyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2097945-03-2
1g
$ 865.00 2022-06-05

Additional information on 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Professional Introduction to 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS No. 2097945-03-2) in Modern Chemical Biology and Medicinal Chemistry

1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, identified by the chemical identifier CAS No. 2097945-03-2, represents a structurally intriguing heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound belongs to the imidazopyrazole class, a scaffold known for its broad spectrum of biological activities and pharmacological potential. The presence of a carboxamide functional group at the 7-position introduces unique reactivity and binding properties, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

The imidazopyrazole core is a fused bicyclic system consisting of an imidazole ring linked to a pyrazole ring. This structural motif is renowned for its ability to interact with various biological targets, including enzymes and receptors, due to its rigid planar structure and rich hydrogen bonding potential. The dimethyl substitution at the 1-position of the imidazopyrazole ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. Such structural features are particularly appealing in the context of developing small-molecule inhibitors or agonists for therapeutic applications.

The carboxamide functional group at the 7-position of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide serves as a critical pharmacophoric element. Carboxamides are well-documented in medicinal chemistry for their ability to enhance solubility, improve metabolic stability, and facilitate interactions with biological targets through hydrogen bonding. This moiety is frequently incorporated into drug candidates due to its versatility in forming hydrogen bonds with polar residues in protein active sites. The specific positioning of this group within the imidazo[1,2-b]pyrazole scaffold allows for fine-tuning of molecular interactions, making it an attractive scaffold for structure-based drug design.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the binding modes and affinity of heterocyclic compounds like 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide to biological targets. Studies have demonstrated that this compound can exhibit inhibitory activity against various enzymes implicated in metabolic pathways and signal transduction cascades. For instance, preliminary computational studies suggest that it may interact with enzymes such as kinases and phosphodiesterases, which are key regulators in cellular processes relevant to inflammation, cancer, and neurodegenerative diseases.

In vitro pharmacological assays have provided initial insights into the biological activity of CAS No. 2097945-03-2. These experiments indicate that the compound exhibits modest inhibitory effects on certain kinases, with IC50 values ranging from nanomolar to micromolar concentrations. Such findings are promising and warrant further investigation into its potential as a lead compound for developing kinase inhibitors. Additionally, the compound's interaction with other biological targets has not been fully explored but remains an area of interest for future research.

The synthesis of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves multi-step organic transformations that highlight the synthetic versatility of imidazopyrazole derivatives. Key synthetic strategies include cyclocondensation reactions to form the core heterocyclic system followed by functional group modifications to introduce the dimethyl and carboxamide groups. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, facilitating their use in high-throughput screening campaigns and medicinal chemistry optimization efforts.

The pharmacokinetic profile of CAS No. 2097945-03-2 is another critical aspect that influences its potential as a drug candidate. Preliminary data suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability in vitro. These properties are favorable for further development but would need to be validated through more comprehensive pharmacokinetic studies in animal models. Additionally, assessment of potential off-target effects and toxicity profiles will be essential steps in evaluating its therapeutic potential.

Current research trends in chemical biology emphasize the importance of understanding structure-function relationships at a molecular level. The unique structural features of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, particularly its imidazopyrazole scaffold combined with a carboxamide moiety, make it an attractive candidate for studying enzyme-inhibitor interactions using biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such studies can provide detailed insights into how this compound binds to its target proteins and how modifications to its structure can enhance its potency and selectivity.

The growing interest in heterocyclic compounds as therapeutic agents underscores their importance in modern drug discovery. The imidazo[1,2-b]pyrazole scaffold is one such example that has shown promise across multiple therapeutic areas due to its ability to modulate biological pathways through selective interactions with proteins and enzymes. The incorporation of functional groups like carboxamides further expands its utility by enhancing binding affinity and pharmacokinetic properties.

Future directions for research on CAS No. 2097945-03-2 include exploring its potential applications in treating specific diseases where kinase inhibition or modulation of other relevant biological pathways is therapeutically relevant. Additionally, investigating derivative compounds generated by modifying other positions within the imidazopyrazole core could uncover novel analogs with improved pharmacological profiles.

In conclusion,1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS No. 2097945-03-2) represents a structurally fascinating compound with significant potential in chemical biology and medicinal chemistry. Its unique scaffold combined with a pharmacophoric carboxamide group makes it an attractive candidate for further exploration as a lead compound for drug development efforts aimed at modulating key biological pathways involved in human health disorders.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD